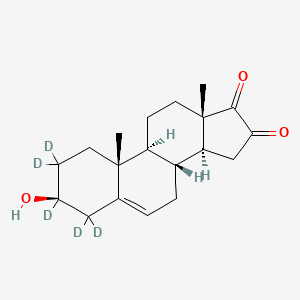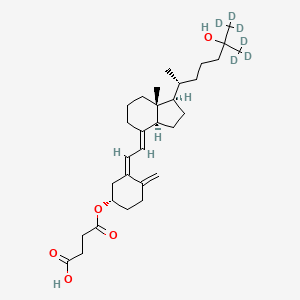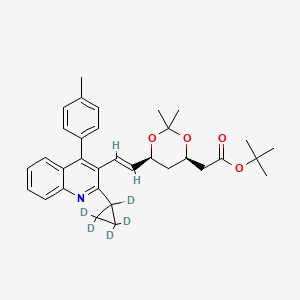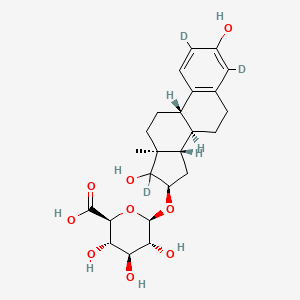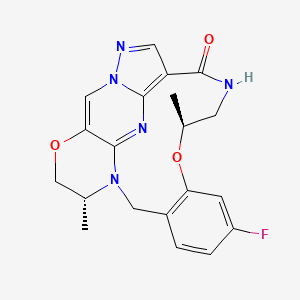
PI3K/mTOR Inhibitor-6
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
PI3K/mTOR Inhibitor-6 is a compound that targets the phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) signaling pathways. These pathways are crucial in regulating cell growth, proliferation, survival, and metabolism. Dysregulation of the PI3K/mTOR pathway is often associated with various cancers and other diseases, making this compound a significant compound in therapeutic research .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of PI3K/mTOR Inhibitor-6 typically involves multiple steps, including the formation of key intermediates and the final coupling reactions. Common synthetic routes may involve:
Formation of the core structure: This step often includes the use of specific reagents and catalysts to form the core structure of the inhibitor.
Functionalization: Introduction of functional groups that enhance the compound’s activity and selectivity.
Purification: Techniques such as crystallization, chromatography, and recrystallization are used to purify the final product.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using large-scale reactors, and ensuring consistent quality and yield. The process may also involve stringent quality control measures to meet regulatory standards .
化学反応の分析
Types of Reactions
PI3K/mTOR Inhibitor-6 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The addition of hydrogen or removal of oxygen, typically using reducing agents.
Substitution: Replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dimethyl sulfoxide, acetonitrile.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
科学的研究の応用
PI3K/mTOR Inhibitor-6 has a wide range of scientific research applications:
Chemistry: Used as a tool compound to study the PI3K/mTOR signaling pathway.
Biology: Investigates cellular processes such as autophagy, apoptosis, and cell cycle regulation.
Medicine: Explores therapeutic potential in treating cancers, neurodegenerative diseases, and metabolic disorders.
作用機序
PI3K/mTOR Inhibitor-6 exerts its effects by targeting the PI3K and mTOR pathways. It binds to the active sites of PI3K and mTOR, inhibiting their kinase activity. This leads to the suppression of downstream signaling pathways, including the Akt pathway, which is crucial for cell survival and proliferation. The inhibition of these pathways results in reduced cell growth, induction of apoptosis, and inhibition of angiogenesis .
類似化合物との比較
Similar Compounds
PI3K Inhibitors: Idelalisib, Alpelisib.
mTOR Inhibitors: Everolimus, Temsirolimus.
Dual PI3K/mTOR Inhibitors: BEZ235, GDC-0980
Uniqueness
PI3K/mTOR Inhibitor-6 is unique in its dual inhibition of both PI3K and mTOR pathways. This dual targeting enhances its therapeutic potential by simultaneously blocking two critical signaling nodes, reducing the likelihood of resistance development and providing a more comprehensive inhibition of cancer cell growth .
特性
分子式 |
C30H34N10O4 |
|---|---|
分子量 |
598.7 g/mol |
IUPAC名 |
(2R)-1-[2-[4-(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)anilino]-3H-benzimidazole-5-carbonyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C30H34N10O4/c31-25(41)24-2-1-9-40(24)27(42)20-5-8-22-23(18-20)34-28(33-22)32-21-6-3-19(4-7-21)26-35-29(38-10-14-43-15-11-38)37-30(36-26)39-12-16-44-17-13-39/h3-8,18,24H,1-2,9-17H2,(H2,31,41)(H2,32,33,34)/t24-/m1/s1 |
InChIキー |
CWWWLWINFJYDAB-XMMPIXPASA-N |
異性体SMILES |
C1C[C@@H](N(C1)C(=O)C2=CC3=C(C=C2)N=C(N3)NC4=CC=C(C=C4)C5=NC(=NC(=N5)N6CCOCC6)N7CCOCC7)C(=O)N |
正規SMILES |
C1CC(N(C1)C(=O)C2=CC3=C(C=C2)N=C(N3)NC4=CC=C(C=C4)C5=NC(=NC(=N5)N6CCOCC6)N7CCOCC7)C(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



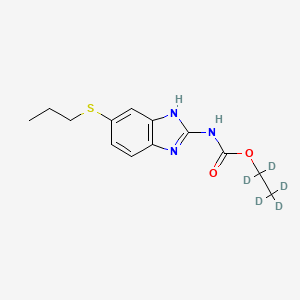
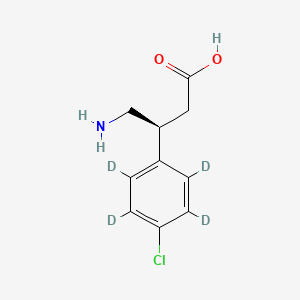
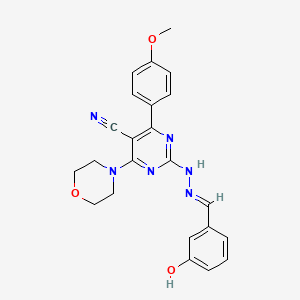
![[2-oxo-2-(4-sulfamoylanilino)ethyl] 4-[3-(dimethylamino)propyl]piperazine-1-carbodithioate](/img/structure/B12420097.png)
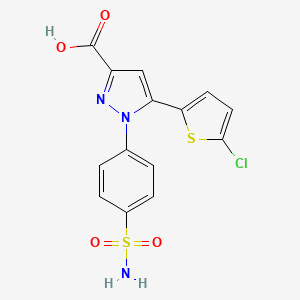

![[4-[(2-hydroxyethylamino)methyl]-3-methoxyphenyl]-(4-phenyl-2,3-dihydroindol-1-yl)methanone](/img/structure/B12420111.png)
